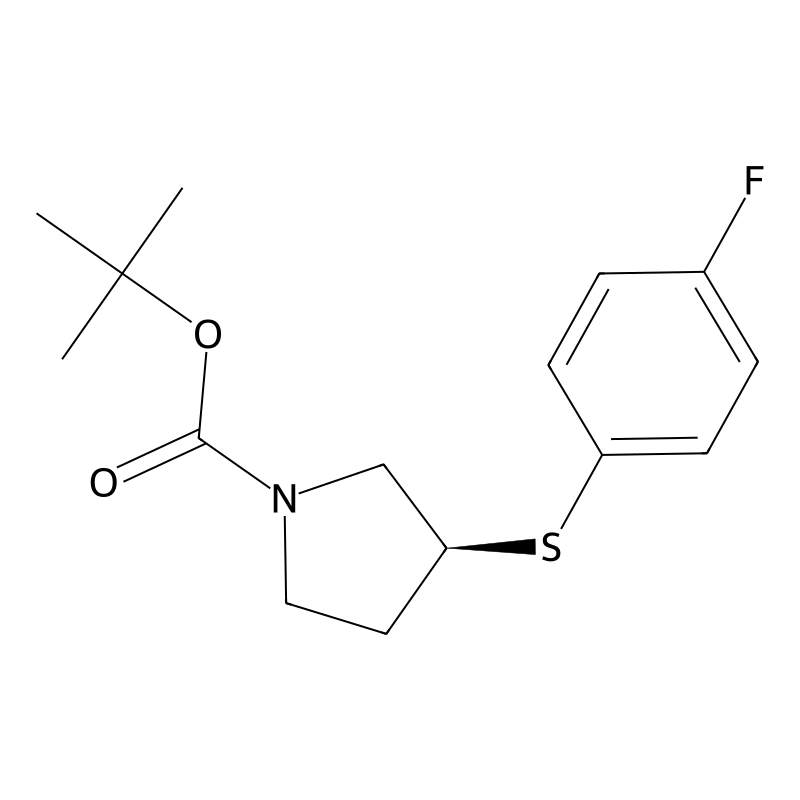

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is a chiral compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a tert-butyl group, a thioether linkage, and a fluorinated phenyl moiety. Its molecular formula is with a molecular weight of approximately 297.39 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug development .

- Nucleophilic substitutions: The sulfur atom in the thioether can undergo nucleophilic attack, facilitating various substitution reactions.

- Ester hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

- Reduction reactions: The compound may be reduced to yield alcohol derivatives, particularly at the carboxylate position.

These reactions are essential for modifying the compound for specific biological assays or synthetic routes in drug development.

Preliminary studies indicate that (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate exhibits significant biological activity, particularly as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in various neurological functions and disorders. The compound's ability to modulate this receptor suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia. Additionally, antimicrobial properties have been observed, making it a candidate for further investigation in the field of antimicrobial agents.

The synthesis of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate typically involves several steps:

- Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the thioether group: This step often involves reacting a suitable thiol with the pyrrolidine derivative.

- Fluorination: The introduction of the fluorine atom onto the phenyl ring can be accomplished via electrophilic aromatic substitution or other fluorination methods.

- Carboxylation: Finally, the carboxylic acid moiety is introduced through esterification reactions.

These methods ensure that the final product retains its chiral configuration and desired functional groups.

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate has several potential applications:

- Pharmaceutical development: Due to its activity on α7 nAChR and antimicrobial properties, it may serve as a lead compound for developing new therapeutic agents.

- Research tool: It can be utilized in studies investigating nicotinic receptor modulation and related biological pathways.

- Chemical synthesis: As a versatile intermediate, it can be employed in synthesizing more complex molecules in medicinal chemistry.

Interaction studies involving (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate primarily focus on its binding affinity and efficacy at α7 nAChR. These studies assess how well the compound binds to the receptor compared to other known modulators. Preliminary data suggest that while it shows promise as a modulator, its potency may not match that of more established compounds like PNU-120596.

Several compounds share structural similarities with (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate | Chiral counterpart with similar functional groups | Opposite chirality may affect biological activity |

| PNU-120596 | Modulator of α7 nAChR | More potent than (S)-tert-butyl derivative |

| Tert-butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate | Lacks fluorine substitution | May have different electronic properties |

The uniqueness of (S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate lies in its specific combination of fluorination and thioether functionality, which may confer distinct electronic properties and biological activities compared to other similar compounds.